Fmoc-D-Tyr(All)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

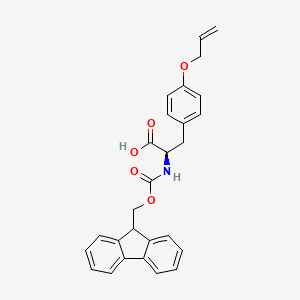

Fmoc-D-Tyrosine(Allyl)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an allyl group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group during peptide chain elongation, while the allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyrosine(Allyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is protected with an allyl group. This is done by reacting the Fmoc-protected D-tyrosine with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Tyrosine(Allyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-tyrosine are reacted with Fmoc-chloride and allyl bromide under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-D-Tyrosine(Allyl)-OH undergoes deprotection reactions to remove the Fmoc and allyl groups. The Fmoc group is typically removed using a base like piperidine, while the allyl group is removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Allyl Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen source like formic acid.

Peptide Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt).

Major Products:

Deprotected Tyrosine Derivatives: Removal of the Fmoc and allyl groups yields D-tyrosine or its derivatives.

Peptides: Coupling reactions result in the formation of peptides with Fmoc-D-Tyrosine(Allyl)-OH as a building block.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-D-Tyrosine(Allyl)-OH is widely used in SPPS for the synthesis of peptides and proteins with specific sequences and modifications.

Biology:

Protein Engineering: The compound is used to introduce specific modifications into proteins, aiding in the study of protein structure and function.

Medicine:

Drug Development: Peptides synthesized using Fmoc-D-Tyrosine(Allyl)-OH are explored for therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.

Industry:

Biomaterials: The compound is used in the development of biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.

Mécanisme D'action

Mechanism:

Peptide Bond Formation: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and functionalization.

Molecular Targets and Pathways: The compound itself does not have a specific biological target but serves as a building block for peptides and proteins that can interact with various molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Fmoc-L-Tyrosine(Allyl)-OH: Similar to Fmoc-D-Tyrosine(Allyl)-OH but with the L-isomer of tyrosine.

Fmoc-D-Tyrosine(tBu)-OH: Uses a tert-butyl group instead of an allyl group for hydroxyl protection.

Fmoc-D-Serine(Allyl)-OH: Similar structure but with serine instead of tyrosine.

Uniqueness:

Stereochemistry: The D-isomer of tyrosine provides different properties compared to the L-isomer, which can be crucial in certain biological applications.

Protection Groups: The combination of Fmoc and allyl groups allows for selective deprotection and functionalization, making it versatile for various synthetic applications.

Activité Biologique

Fmoc-D-Tyr(All)-OH is an important derivative of the amino acid tyrosine, commonly used in peptide synthesis and drug development. This compound plays a crucial role in various biological processes, particularly in neurotransmitter synthesis and hormonal regulation. Understanding its biological activity is essential for applications in pharmacology, biochemistry, and medicinal chemistry.

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The presence of the All (allyl) group enhances its reactivity and stability in biochemical environments.

Biological Functions

- Neurotransmitter Synthesis :

- Hormonal Regulation :

- Feed Additive :

Table 1: Biological Effects of this compound

| Biological Activity | Description |

|---|---|

| Neurotransmitter modulation | Enhances dopamine and norepinephrine levels, affecting mood and cognition. |

| Hormonal balance | Supports thyroid hormone synthesis, impacting metabolism and growth. |

| Antidepressant potential | May alleviate symptoms of depression through neurotransmitter regulation. |

| Anti-fatigue effects | Improves energy levels and reduces fatigue in clinical studies. |

| Weight management | Aids in maintaining healthy body weight by regulating appetite hormones. |

Case Studies

-

Neurotransmitter Regulation :

A study demonstrated that administration of this compound led to increased levels of dopamine in rodent models, suggesting its potential use in treating depression and anxiety disorders . -

Growth Performance in Poultry :

Research indicated that chicks supplemented with this compound showed improved weight gain and feed conversion ratios compared to control groups lacking this amino acid derivative . -

Cognitive Enhancement :

Clinical trials involving elderly subjects reported improvements in memory retention and cognitive function after supplementation with this compound, indicating its role as a cognitive enhancer .

The biological activity of this compound primarily stems from its ability to serve as a substrate for enzymes involved in the synthesis of neurotransmitters. Upon incorporation into peptides or proteins, it can modulate receptor activity and signal transduction pathways associated with mood regulation, stress responses, and metabolic functions.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.